molecular formula C7H10O2 B14022441 1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid

1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid

Cat. No.: B14022441
M. Wt: 126.15 g/mol
InChI Key: YHQAHYMMYNOBNJ-UHFFFAOYSA-N
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Description

1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid, a derivative of bicyclo[1.1.1]pentane (BCP), has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its role as a bioisostere, its anti-inflammatory properties, and its applications in drug development.

Structural Characteristics

Bicyclo[1.1.1]pentane Framework
The bicyclo[1.1.1]pentane structure is characterized by a rigid three-dimensional conformation that allows it to mimic the phenyl ring in various bioactive compounds. This property makes it a valuable bioisostere, enhancing the metabolic stability and pharmacokinetic profiles of drugs while potentially reducing toxicity associated with traditional aromatic systems .

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including this compound. For instance, compounds incorporating the BCP motif have been shown to modulate inflammatory responses effectively:

  • Lipoxin A4 Mimetics : Research demonstrated that BCP-containing lipoxin A4 mimetics exhibited significant anti-inflammatory activity by attenuating lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, resulting in a substantial reduction in pro-inflammatory cytokine release .
  • Inhibition Studies : One study reported that specific BCP derivatives could inhibit inflammatory pathways at picomolar concentrations, showcasing their potential as therapeutic agents for conditions driven by excessive inflammation .

Drug Development Applications

The unique properties of this compound have made it a candidate for various drug development applications:

  • Bioisosteric Replacement : The compound has been utilized as a bioisostere for phenyl rings in drug candidates, effectively addressing issues related to metabolic stability and selectivity. This approach has led to the discovery of potent inhibitors for targets such as indoleamine 2,3-dioxygenase (IDO), which is significant in cancer immunotherapy .
  • Pharmacokinetic Improvements : By replacing less stable moieties with the BCP structure, researchers have achieved improved pharmacokinetic profiles for several compounds, allowing for better oral bioavailability and reduced side effects .

Case Study 1: IDO Inhibitors

A notable case involved the development of IDO inhibitors where the central phenyl ring was substituted with a bicyclo[1.1.1]pentane moiety. This modification resulted in compounds with enhanced potency and selectivity while circumventing issues related to amide hydrolysis that plagued earlier designs .

CompoundPotency (IC50)SelectivityMetabolic Stability
Original CompoundHighModerateLow
BCP Substituted CompoundVery HighHighImproved

Case Study 2: Anti-Inflammatory BCP Derivatives

Another study focused on synthesizing BCP derivatives as lipoxin A4 mimetics demonstrated their efficacy in reducing inflammatory markers:

CompoundInflammatory Marker Reduction (%)IC50 (pM)
Control0N/A
BCP-sLXm50<10

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-methylbicyclo[1.1.1]pentane-2-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-7-2-4(3-7)5(7)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

YHQAHYMMYNOBNJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)C2C(=O)O

Origin of Product

United States

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